

In-Depth Technical Guide: SDZ283-910 (CAS Number 164514-54-9)

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Compound of Interest

Compound Name: SDZ283-910

Cat. No.: B1680934

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of **SDZ283-910**, including its chemical properties, mechanism of action, and the methodologies used for its characterization. The information herein is intended to support further research and development efforts in the field of antiretroviral therapy.

Introduction

The HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This enzymatic activity is essential for the production of infectious virions, making it a key target for antiretroviral drug development. **SDZ283-910**, a statine-containing peptide mimetic, has been identified as a potent inhibitor of this crucial viral enzyme. Its chemical structure is designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby blocking its catalytic activity.

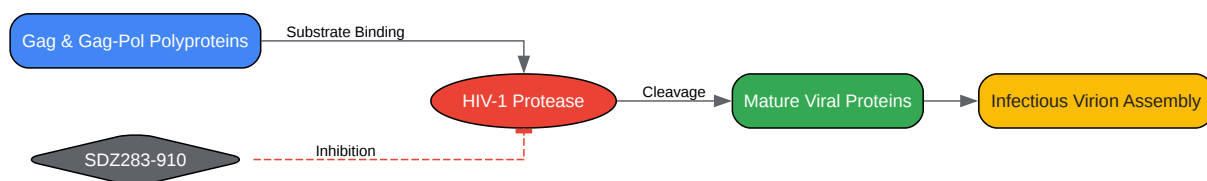
Chemical and Physical Properties

A summary of the key chemical and physical properties of **SDZ283-910** is presented in the table below.

Property	Value
CAS Number	164514-54-9
Molecular Formula	C ₄₆ H ₅₉ N ₅ O ₉
Molecular Weight	826.00 g/mol
Class	Statine-derived inhibitor, Peptidomimetic
Target	HIV-1 Protease
Mechanism of Action	Competitive Inhibition

Mechanism of Action and Signaling Pathway

SDZ283-910 functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition halts the maturation of the virus, rendering the newly produced virions non-infectious. The signaling pathway, or more accurately, the viral processing pathway, that is disrupted by **SDZ283-910** is a critical step in the HIV-1 replication cycle.



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Caption: Inhibition of HIV-1 Protease by **SDZ283-910**.

Experimental Protocols

The characterization of HIV-1 protease inhibitors like **SDZ283-910** typically involves a series of biochemical and structural biology experiments. Below are detailed methodologies for key assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is commonly used to determine the potency of inhibitors (e.g., IC₅₀ or K_i values).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.

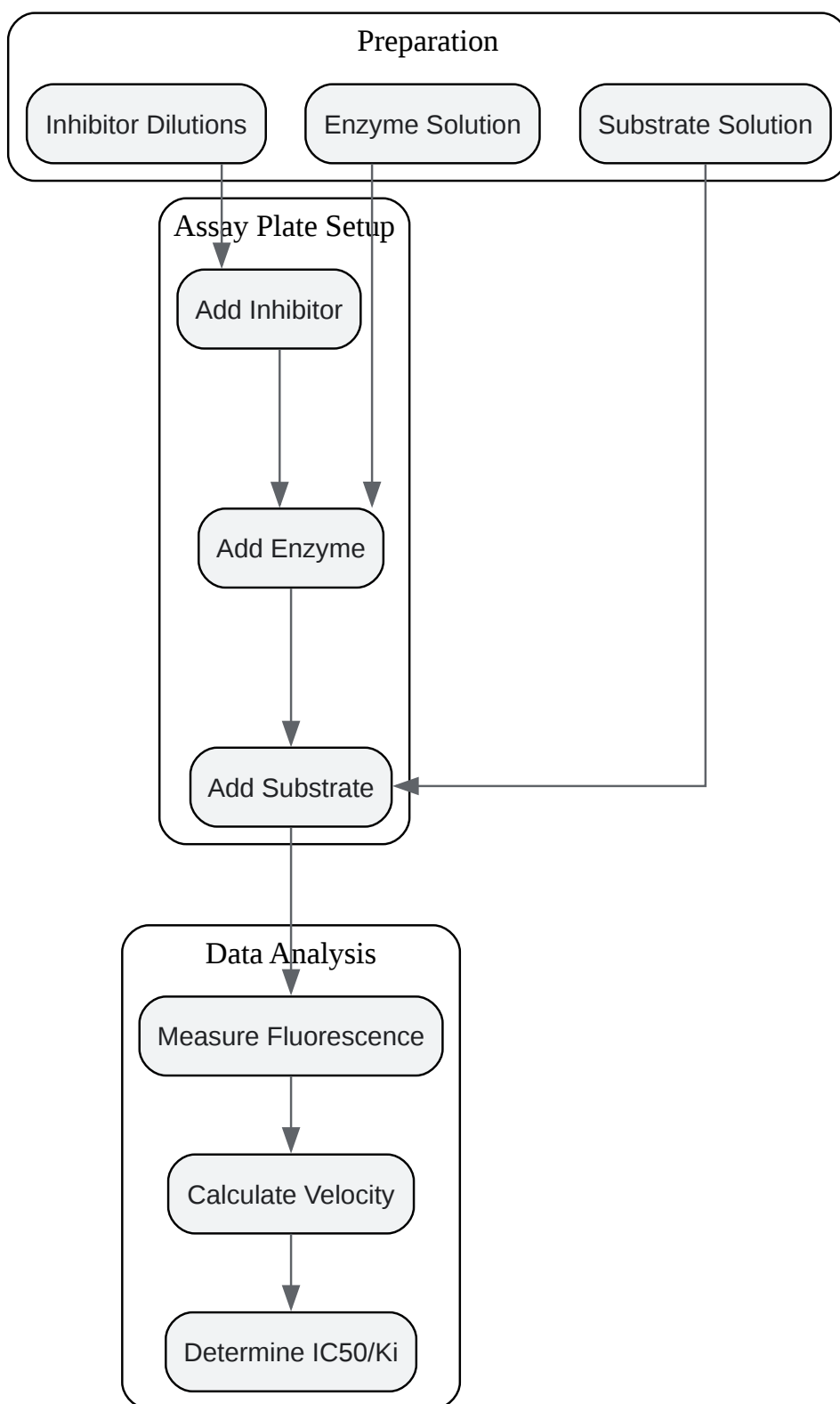
Materials:

- Recombinant HIV-1 Protease
- Fluorogenic peptide substrate (e.g., based on a known cleavage site)
- Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)
- **SDZ283-910** (or other test compounds)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of **SDZ283-910** in DMSO.
- Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
- In a 96-well plate, add the inhibitor dilutions. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

- Add a solution of recombinant HIV-1 protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).
- Calculate the initial reaction velocities from the linear portion of the kinetic curves.
- Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value. The K_i value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and K_m are known.



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Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

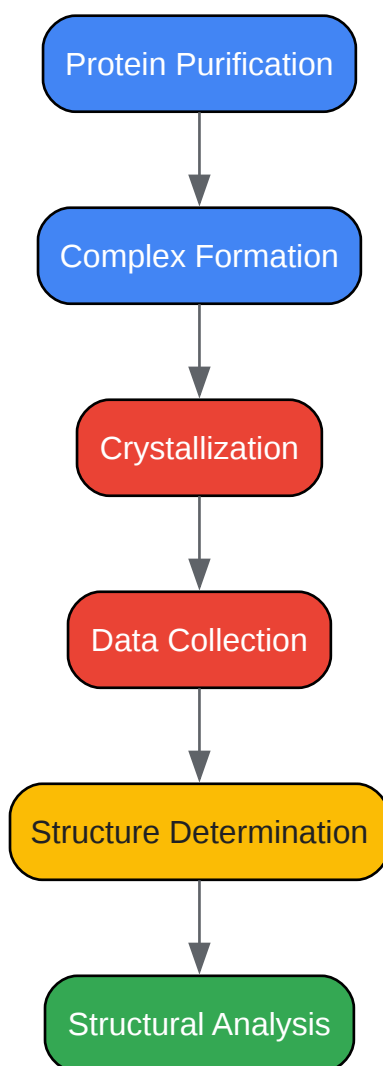
X-ray Crystallography

Determining the three-dimensional structure of the HIV-1 protease in complex with an inhibitor provides invaluable insights into the binding mode and informs structure-based drug design.

Principle: A highly purified and concentrated solution of the HIV-1 protease-inhibitor complex is induced to form a crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic structure of the complex.

Procedure:

- **Protein Expression and Purification:** Express recombinant HIV-1 protease in a suitable system (e.g., *E. coli*) and purify to homogeneity using chromatographic techniques.
- **Complex Formation:** Incubate the purified HIV-1 protease with a molar excess of **SDZ283-910** to ensure complete binding.
- **Crystallization:** Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques such as vapor diffusion (sitting or hanging drop).
- **Data Collection:** Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data using a synchrotron source.
- **Structure Determination and Refinement:** Process the diffraction data and solve the structure using molecular replacement with a known HIV-1 protease structure. Refine the model against the experimental data to obtain a high-resolution structure of the complex.



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Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Quantitative Data

While a full pharmacological profile with precise inhibitory constants for **SDZ283-910** is not publicly available in the searched literature, the designation of "potent" suggests that its IC₅₀ and/or K_i values are likely in the low nanomolar or picomolar range, which is characteristic of effective HIV-1 protease inhibitors. Further studies are required to definitively quantify its inhibitory activity against wild-type and drug-resistant strains of HIV-1.

Conclusion

SDZ283-910 is a well-characterized statine-derived inhibitor of HIV-1 protease. Its mode of action, targeting a critical step in viral maturation, makes it a valuable tool for research into HIV-1 replication and a potential scaffold for the design of novel antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the further evaluation of **SDZ283-910** and other potential HIV-1 protease inhibitors. The elucidation of its precise binding interactions through X-ray crystallography has been a significant step in understanding its potency and can guide future drug development efforts.

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